molecular formula C17H20N2O B2589034 (2Z)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]but-2-enamide CAS No. 852138-72-8

(2Z)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]but-2-enamide

Cat. No.: B2589034
CAS No.: 852138-72-8
M. Wt: 268.36
InChI Key: VPABFFASZZZRLF-DJWKRKHSSA-N
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Description

(2Z)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]but-2-enamide is a complex organic compound with a unique structure that includes a carbazole moiety and a butenamide group

Scientific Research Applications

(2Z)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]but-2-enamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: It could be explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]but-2-enamide typically involves the following steps:

    Formation of the Carbazole Moiety: The carbazole core can be synthesized through a series of cyclization reactions starting from aniline derivatives.

    Attachment of the Butenamide Group: The butenamide group is introduced via a condensation reaction between the carbazole derivative and a suitable butenamide precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]but-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of (2Z)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]but-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]but-2-enamide is unique due to its specific structure, which combines a carbazole moiety with a butenamide group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

(Z)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-2-5-17(20)18-11-12-8-9-16-14(10-12)13-6-3-4-7-15(13)19-16/h2,5,8-10,19H,3-4,6-7,11H2,1H3,(H,18,20)/b5-2-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPABFFASZZZRLF-DJWKRKHSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NCC1=CC2=C(C=C1)NC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C(=O)NCC1=CC2=C(C=C1)NC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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